![molecular formula C23H32 B455863 3,3,3',3',4,4',6,6'-octamethyl-3,3',5,5'-tetrahydro-2H,2'H-1,1'-spirobi[pentalene]](/img/structure/B455863.png)
3,3,3',3',4,4',6,6'-octamethyl-3,3',5,5'-tetrahydro-2H,2'H-1,1'-spirobi[pentalene]
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Overview
Description
3,3,3’,3’,4,4’,6,6’-Octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] is a complex organic compound characterized by its unique spirobi[pentalene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3’,3’,4,4’,6,6’-octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] typically involves multiple steps, starting from simpler organic precursors. The process often includes:
Formation of the pentalene core: This can be achieved through cyclization reactions involving suitable diene precursors.
Methylation: Introduction of methyl groups is carried out using reagents such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Spiro formation: The spiro linkage is formed through a series of condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3’,3’,4,4’,6,6’-Octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert double bonds to single bonds.
Substitution: Halogenation reactions using reagents like bromine (Br₂) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Br₂ in carbon tetrachloride (CCl₄), iodine (I₂) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,3’,3’,4,4’,6,6’-Octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,3,3’,3’,4,4’,6,6’-octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] involves its interaction with specific molecular targets and pathways. The compound’s high degree of methylation affects its binding affinity and specificity towards certain enzymes and receptors. This can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetramethyl-1,1’-biphenyl: Similar in structure but lacks the spiro linkage.
2,2’,3,3’,4,4’,5,5’-Octamethyl-1,1’-biphenyl: Shares the high degree of methylation but differs in the core structure.
Uniqueness
3,3,3’,3’,4,4’,6,6’-Octamethyl-3,3’,5,5’-tetrahydro-2H,2’H-1,1’-spirobi[pentalene] is unique due to its spirobi[pentalene] core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H32 |
---|---|
Molecular Weight |
308.5g/mol |
IUPAC Name |
1,1,1',1',4,4',6,6'-octamethyl-3,3'-spirobi[2,5-dihydropentalene] |
InChI |
InChI=1S/C23H32/c1-13-9-15(3)19-17(13)21(5,6)11-23(19)12-22(7,8)18-14(2)10-16(4)20(18)23/h9-12H2,1-8H3 |
InChI Key |
CFYNIQHOGGCLOE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C1)C)C3(CC2(C)C)CC(C4=C(CC(=C34)C)C)(C)C |
Canonical SMILES |
CC1=C2C(=C(C1)C)C3(CC2(C)C)CC(C4=C(CC(=C34)C)C)(C)C |
Origin of Product |
United States |
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